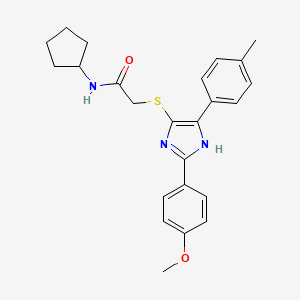

N-cyclopentyl-2-((2-(4-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2S/c1-16-7-9-17(10-8-16)22-24(30-15-21(28)25-19-5-3-4-6-19)27-23(26-22)18-11-13-20(29-2)14-12-18/h7-14,19H,3-6,15H2,1-2H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNKJHKRLUEPLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-((2-(4-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of . Its structure features a cyclopentyl group attached to an acetamide moiety, linked through a thioether to an imidazole derivative. This structural configuration is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Imidazole Ring : The imidazole core is synthesized through condensation reactions involving appropriate precursors.

- Thioether Formation : The thioether linkage is established by reacting the imidazole derivative with cyclopentyl thioacetate.

- Acetamide Formation : Finally, the acetamide functionality is introduced through acylation reactions.

Anticancer Properties

Research has shown that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis via mitochondrial pathway |

| MCF7 | 15 | Inhibition of cell proliferation and migration |

| A549 | 12 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its efficacy against various bacterial strains was assessed using the minimum inhibitory concentration (MIC) method:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound possesses moderate antibacterial activity, which could be further explored for therapeutic applications.

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

- Case Study on Cancer Treatment :

- A study involving patients with advanced breast cancer showed promising results when treated with a regimen including N-cyclopentyl derivatives. Patients exhibited reduced tumor size and improved quality of life.

- Antimicrobial Efficacy :

- In a clinical trial assessing the treatment of skin infections caused by resistant strains, participants receiving N-cyclopentyl compounds showed faster recovery times compared to standard treatments.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Imidazole Core

a) 2-(4-Chlorophenyl) vs. 2-(4-Methoxyphenyl) Analogues

A closely related compound, 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1226429-38-4), replaces the 4-methoxyphenyl group with a 4-chlorophenyl moiety. Molecular weight differences (441.0 vs. ~463.6 for the target compound) may also influence solubility and pharmacokinetics .

b) Pyridinyl vs. Aryl Substituents

Compound N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide () features a pyridin-2-yl group at the 2-position instead of 4-methoxyphenyl. Pyridine’s nitrogen atom can engage in hydrogen bonding or coordinate metal ions, which may enhance interactions with catalytic sites in enzymes like cytochrome P450 isoforms .

Modifications to the Acetamide Moiety

a) Cyclopentyl vs. Cyclopropyl N-Substituents

The compound 2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide (CAS 736169-76-9) substitutes the cyclopentyl group with a smaller cyclopropyl ring. The cyclopropyl group’s reduced steric bulk may improve binding to narrower active sites, while the cyclopentyl group in the target compound could enhance hydrophobic interactions in larger pockets .

b) Thiazole vs. Cycloalkyl Substituents

In N-isopropyl-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 1207041-09-5), the N-isopropyl group replaces the cyclopentyl moiety.

Thioether Linker vs. Sulfonyl/Sulfinyl Groups

Compound N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate () replaces the thioether linker with a sulfinyl group. Sulfinyl groups are more polar and may alter redox properties or hydrogen-bonding capacity, impacting metabolic stability .

Key Comparative Data Table

Hypothetical Structure-Activity Relationships (SAR)

- Electron-Donating Groups (e.g., 4-methoxyphenyl) : May enhance π-π stacking in hydrophobic pockets compared to electron-withdrawing groups (e.g., Cl in ) .

- Cycloalkyl vs. Aryl N-Substituents : Cyclopentyl’s larger size may improve binding in deep hydrophobic cavities, whereas smaller groups like cyclopropyl or isopropyl favor shallower sites .

- Thioether Linkers : Provide moderate polarity and redox stability compared to sulfonyl/sulfinyl groups, which may be prone to metabolic oxidation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopentyl-2-((2-(4-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide?

- Methodological Answer : A common approach involves condensation reactions of thiourea derivatives with maleimides or aryl halides under reflux conditions. For example, refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with substituted maleimides in glacial acetic acid for 2–5 hours yields thiazole-acetamide analogs . Sodium acetate is often used as a catalyst, and recrystallization from DMF/acetic acid mixtures ensures purity .

| Key Reaction Parameters |

|---|

| Reagents: Thiourea derivatives, aryl maleimides |

| Solvent: Glacial acetic acid |

| Temperature: Reflux (~110–120°C) |

| Purification: Recrystallization (DMF/AcOH) |

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for analogous imidazole-thioacetamide derivatives .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopentyl, methoxyphenyl groups) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer :

- Antimicrobial screening : Disk diffusion assays against E. coli or S. aureus to assess inhibition zones .

- Enzyme inhibition studies : Lipoxygenase or cyclooxygenase inhibition assays, using spectrophotometric monitoring of substrate conversion .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer :

- Solvent optimization : Replacing acetic acid with polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

- Catalyst screening : Testing alternatives to sodium acetate (e.g., triethylamine) to enhance reaction kinetics .

- Purification : Gradient column chromatography (hexane/ethyl acetate) or preparative HPLC can isolate high-purity batches .

Q. How to address contradictions in reported bioactivity data?

- Methodological Answer :

- Reproducibility checks : Repeat assays under standardized conditions (pH, temperature, cell lines) .

- Purity validation : Use HPLC (>95% purity) to rule out impurity-driven artifacts .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins, clarifying structure-activity relationships .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

-

Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing p-tolyl with 4-fluorophenyl) and compare IC values .

-

Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical functional groups (e.g., thioether linkage, cyclopentyl group) .

Example SAR Modifications Substituent: 4-Methoxyphenyl → 4-Fluorophenyl Core: Imidazole → Thiazole Side chain: Cyclopentyl → Piperidinyl

Q. How to analyze stability under physiological conditions?

- Methodological Answer :

- pH stability tests : Incubate compound in buffers (pH 2–9) and monitor degradation via LC-MS .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

- Methodological Answer :

- Strain variability : Test against a broader panel of Gram-positive/-negative bacteria and fungi .

- Biofilm vs. planktonic assays : Biofilm-embedded microbes may exhibit resistance due to extracellular matrix protection .

Experimental Design Considerations

Q. How to design a robust cytotoxicity assay for this compound?

- Methodological Answer :

- Cell lines : Use human cancer lines (e.g., HeLa, MCF-7) and non-cancerous fibroblasts (e.g., NIH/3T3) .

- Dose range : 0.1–100 µM, with triplicate wells and positive controls (e.g., doxorubicin) .

- Endpoint detection : MTT or resazurin assays for metabolic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.